(Rac)-IBT6A hydrochloride

Beschreibung

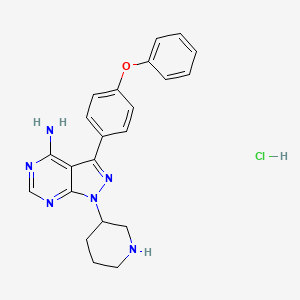

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H23ClN6O |

|---|---|

Molekulargewicht |

422.9 g/mol |

IUPAC-Name |

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H |

InChI-Schlüssel |

ATLAMSZMAHXMSQ-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |

Kanonische SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |

Synonyme |

3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-IBT6A Hydrochloride: A Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A hydrochloride is a research chemical identified as a racemic impurity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4] Ibrutinib is a clinically significant therapeutic agent used in the treatment of various B-cell malignancies.[5][] As an impurity, understanding the chemical and pharmacological properties of this compound is crucial for quality control, safety assessment, and the overall development of Ibrutinib. This technical guide provides a comprehensive overview of the known chemical properties, mechanism of action, and relevant experimental protocols associated with this compound, drawing parallels with its parent compound, Ibrutinib.

Chemical Properties

Table 1: Physicochemical Properties of (Rac)-IBT6A and its Hydrochloride Salt

| Property | (Rac)-IBT6A (Free Base) | This compound |

| IUPAC Name | 1-[(3R,S)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethan-1-one | 1-[(3R,S)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethan-1-one hydrochloride |

| Molecular Formula | C₂₂H₂₂N₆O | C₂₂H₂₃ClN₆O |

| Molecular Weight | 386.45 g/mol | 422.91 g/mol [7] |

| CAS Number | 1412418-47-3 | 1807619-60-8[8] |

| Appearance | White to off-white solid | Solid |

| Purity | ≥98%[7] | Not specified |

| Solubility | DMSO: 50 mg/mL (129.38 mM) with sonication | DMSO: 100 mg/mL (236.46 mM) with sonication[2] |

Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (Btk)

As a close structural analog and impurity of Ibrutinib, this compound is presumed to exert its biological effects through the inhibition of Bruton's tyrosine kinase (Btk).[5][] Btk is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival.[9][10][11]

The binding of an antigen to the B-cell receptor triggers a signaling cascade. This pathway involves the activation of several kinases, including LYN and SYK, which in turn phosphorylate and activate Btk.[9] Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of transcription factors like NF-κB and NFAT. These transcription factors regulate the expression of genes essential for B-cell survival and proliferation.[9][10]

Ibrutinib, and likely (Rac)-IBT6A, acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) in the active site of Btk.[10][11] This covalent modification blocks the kinase activity of Btk, thereby abrogating the downstream signaling cascade and leading to decreased B-cell proliferation and survival.[5]

Signaling Pathway Diagram

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 11. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

An In-depth Technical Guide to the Structure Elucidation of (Rac)-IBT6A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (Rac)-IBT6A hydrochloride, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Introduction

This compound is the racemic hydrochloride salt of IBT6A, a process-related impurity formed during the synthesis of Ibrutinib.[1][2][3] Ibrutinib is a potent, irreversible inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway, and is used in the treatment of various B-cell malignancies.[1][4] The accurate identification and characterization of any impurities, such as (Rac)-IBT6A, are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

The structural elucidation of a novel compound like this compound relies on a combination of chromatographic separation and spectroscopic techniques. High-performance liquid chromatography (HPLC) is employed for the isolation and purification of the impurity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for the definitive determination of its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (Rac)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one hydrochloride | (Assumed based on Ibrutinib structure and related impurities) |

| Molecular Formula | C₂₂H₂₃ClN₆O | [5][6] |

| Molecular Weight | 422.91 g/mol | [5] |

| CAS Number | 1807619-60-8 | [2][7][8] |

| Appearance | Off-white to pale yellow solid | [9][10] |

Experimental Protocols

The structural elucidation of this compound involves a systematic workflow, from its isolation from the Ibrutinib synthesis mixture to its detailed spectroscopic characterization.

The initial step in the characterization of (Rac)-IBT6A is its isolation from the bulk Ibrutinib product or from a reaction mixture. A stability-indicating reverse-phase HPLC method, similar to that described for Ibrutinib and its impurities, is typically employed.

Instrumentation:

-

Preparative High-Performance Liquid Chromatography system with a UV detector.

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 4-5 mL/min).

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: Dependent on the concentration of the sample.

Fractions corresponding to the retention time of (Rac)-IBT6A are collected, and the solvent is removed under reduced pressure to yield the purified compound.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide information about its substructures.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Experimental Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Scan Range: m/z 100-1000.

-

Collision Energy (for MS/MS): Varied to induce fragmentation.

-

Sample Preparation: The purified solid is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the most powerful techniques for elucidating the detailed structure of an organic molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Conditions (Representative):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen based on the solubility of the hydrochloride salt.

-

Temperature: 25 °C.

-

¹H NMR: Standard pulse sequence, with a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence.

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments.

Data Presentation

The quantitative data obtained from the spectroscopic analyses are crucial for the final structure confirmation. The following tables represent the expected data for (Rac)-IBT6A. Note: The following data are representative and would typically be found on a Certificate of Analysis for a reference standard of the compound.

Table 2: High-Resolution Mass Spectrometry Data for (Rac)-IBT6A

| Parameter | Observed Value | Theoretical Value (for C₂₂H₂₂N₆O) |

| [M+H]⁺ (m/z) | 387.1934 | 387.1933 |

Table 3: Representative ¹H NMR Data for (Rac)-IBT6A in DMSO-d₆ (400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 8.35 | s | 1H | Pyrimidine-H |

| 7.60 - 7.00 | m | 9H | Phenyl-H |

| 5.20 | br s | 2H | -NH₂ |

| 4.50 | m | 1H | Piperidine-CH |

| 3.80 - 3.20 | m | 4H | Piperidine-CH₂ |

| 2.10 | s | 3H | Acetyl-CH₃ |

| 2.00 - 1.80 | m | 4H | Piperidine-CH₂ |

Table 4: Representative ¹³C NMR Data for (Rac)-IBT6A in DMSO-d₆ (100 MHz)

| Chemical Shift (ppm) | Assignment (Proposed) |

| 168.5 | C=O (acetyl) |

| 158.0 - 118.0 | Aromatic-C |

| 55.0 | Piperidine-CH |

| 48.0, 45.0 | Piperidine-CH₂ |

| 30.0, 25.0 | Piperidine-CH₂ |

| 22.0 | Acetyl-CH₃ |

Visualizations

The following diagram illustrates the logical steps taken to identify and confirm the structure of an unknown impurity like this compound.

Caption: Logical workflow for the structure elucidation of this compound.

(Rac)-IBT6A is an inhibitor of Bruton's tyrosine kinase (BTK). The following diagram shows a simplified representation of the BTK signaling pathway, which is crucial for B-cell proliferation and survival.

Caption: Simplified BTK signaling pathway and the inhibitory action of (Rac)-IBT6A.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergy of chromatographic separation and advanced spectroscopic techniques. Through the careful application of preparative HPLC, high-resolution mass spectrometry, and multidimensional NMR, the definitive chemical structure of this Ibrutinib impurity can be determined. This rigorous characterization is fundamental to maintaining the quality, safety, and regulatory compliance of Ibrutinib as a therapeutic agent. The methodologies and data presented in this guide provide a framework for the comprehensive analysis of pharmaceutical impurities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. (Rac)-IBT6A | 1412418-47-3 | MGC41847 | Biosynth [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

(Rac)-IBT6A Hydrochloride: A Technical Overview of its Relationship to the Bruton's Tyrosine Kinase Inhibitor Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-IBT6A hydrochloride is recognized as the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. While direct biological activity data for this compound is not extensively available in public literature, its structural relationship to Ibrutinib provides a critical context for its potential pharmacological relevance. This technical guide summarizes the known information about this compound, focusing on its identity and its connection to Ibrutinib. The guide further delves into the well-documented biological activity, mechanism of action, and relevant experimental protocols for Ibrutinib to offer a comprehensive understanding of the potential biological landscape for this class of compounds.

Introduction to this compound

This compound is the racemic mixture of IBT6A hydrochloride. IBT6A is identified as an impurity associated with the manufacturing of Ibrutinib, a clinically significant covalent inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4][5] Due to its status as an impurity, this compound is primarily of interest in the context of pharmaceutical development and quality control of Ibrutinib. Its synthesis applications include the creation of Ibrutinib dimers and adducts for research purposes.[1][2][3][4]

The Biological Target: Bruton's Tyrosine Kinase (Btk)

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[6] This pathway is fundamental for B-cell development, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.

Btk Signaling Pathway

The Btk signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of downstream phosphorylation events, ultimately leading to the activation of transcription factors that govern cell proliferation and survival.

References

(Rac)-IBT6A hydrochloride BTK binding affinity

An In-depth Technical Guide on the Bruton's Tyrosine Kinase (BTK) Binding Affinity of (Rac)-IBT6A Hydrochloride and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the binding affinity of inhibitors to Bruton's tyrosine kinase (BTK), with a specific focus on this compound and its relationship to the well-characterized BTK inhibitor, Ibrutinib. While specific binding affinity data for this compound is not publicly available, this document compiles the known data for Ibrutinib and other relevant BTK inhibitors. Furthermore, it details common experimental methodologies for determining BTK binding affinity and illustrates the critical BTK signaling pathway.

Introduction to this compound and BTK Inhibition

This compound is the racemic mixture of IBT6A hydrochloride, a known impurity of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[3]

Ibrutinib is a first-in-class, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][6] This covalent interaction leads to potent and sustained inhibition of BTK activity. Given that (Rac)-IBT6A is an impurity of Ibrutinib, it is structurally related and is also described as a BTK inhibitor.[7][8][9]

Quantitative Data on BTK Binding Affinity

No direct, publicly available data for the binding affinity (e.g., IC50, Ki, or Kd) of this compound for BTK could be identified. However, the binding affinity of its parent compound, Ibrutinib, is well-documented. The following table summarizes the key binding parameters for Ibrutinib and other selected BTK inhibitors for comparative purposes.

| Compound | Target | IC50 (nM) | Ki (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Notes |

| Ibrutinib | BTK | 0.5[7][8][10] | 0.59 - 0.77[11] | 328,000 - 477,000[12][13] | Covalent, irreversible inhibitor. |

| Acalabrutinib | BTK | 5.1[13] | 15.07[11] | 31,100[13] | Second-generation covalent inhibitor with higher selectivity than Ibrutinib. |

| Zanubrutinib | BTK | 0.5[13] | - | 279,000[13] | Second-generation covalent inhibitor. |

| This compound | BTK | Not Available | Not Available | Not Available | Racemic mixture of an Ibrutinib impurity.[1] |

Experimental Protocols for Determining BTK Binding Affinity

The determination of a compound's binding affinity for BTK can be accomplished through various biochemical assays. Two common and robust methods are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle:

-

Kinase Reaction: Recombinant BTK is incubated with a substrate and ATP. In the presence of an active kinase, ATP is converted to ADP.

-

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

ADP Conversion and Detection: Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.

Detailed Methodology:

-

Reagent Preparation: Prepare BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[14] Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the kinase buffer.

-

Kinase Reaction Setup (384-well plate):

-

Add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of recombinant BTK enzyme.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[14]

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[14]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.[14]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the BTK enzyme and an Alexa Fluor® 647-labeled tracer that binds to the ATP site of BTK. When both are bound, FRET occurs from the Eu donor to the Alexa Fluor® 647 acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[15]

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a mixture of the Eu-labeled anti-BTK antibody and the BTK enzyme in the appropriate kinase buffer.

-

Assay Setup (384-well plate):

-

Add 5 µL of the diluted test compound.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the fluorescently labeled tracer.

-

-

Incubation: Incubate the plate for 1 hour at room temperature.[15]

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor (Europium) and the acceptor (Alexa Fluor® 647).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting this ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for BTK Inhibition Assay

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. amsbio.com [amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IBT6A | BTK | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of (Rac)-IBT6A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Rac)-IBT6A hydrochloride, a racemic impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details a plausible synthetic pathway, including experimental protocols for the synthesis of the free base and its subsequent conversion to the hydrochloride salt. Quantitative data, where available, is presented, and the biological context of IBT6A in relation to the BTK signaling pathway is discussed. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and quality control.

Introduction

(Rac)-IBT6A, chemically known as (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a known process-related impurity in the synthesis of the potent and irreversible BTK inhibitor, Ibrutinib.[1] Given the critical role of Ibrutinib in treating various B-cell malignancies, the synthesis and characterization of its impurities are of significant importance for quality control and safety assessment. This guide outlines a detailed methodology for the laboratory-scale synthesis of this compound.

Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process starting from 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The key steps are:

-

Mitsunobu Reaction: A nucleophilic substitution reaction to introduce the racemic piperidine moiety.

-

Hydrochloride Salt Formation: Conversion of the synthesized racemic free base to its hydrochloride salt.

A proposed synthetic scheme is illustrated below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ((Rac)-IBT6A Free Base)

This procedure is adapted from a known synthesis of a related chiral intermediate and modified for a racemic synthesis.

Materials:

-

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

rac-1-Boc-3-hydroxypiperidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Mitsunobu Reaction:

-

To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and rac-1-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Rac)-IBT6A as a free base.

-

Formation of this compound

Materials:

-

(Rac)-IBT6A (free base)

-

Hydrochloric acid solution in an organic solvent (e.g., 4M HCl in 1,4-dioxane or HCl in diethyl ether)

-

Anhydrous ethyl acetate or diethyl ether

Procedure:

-

Dissolve the (Rac)-IBT6A free base in a minimal amount of anhydrous ethyl acetate or another suitable organic solvent.

-

Slowly add a solution of hydrochloric acid in an organic solvent (1.0 - 1.1 equivalents) dropwise while stirring.

-

A precipitate of this compound should form. If precipitation is slow, the solution can be cooled or a less polar co-solvent can be added.

-

Stir the suspension for a period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data

The following table summarizes expected and reported data for the synthesis. Note that the yield for the racemic synthesis is an estimation based on similar reactions.

| Parameter | Step 1: Mitsunobu & Deprotection | Step 2: Salt Formation | Overall |

| Reactants | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, rac-1-Boc-3-hydroxypiperidine, PPh₃, DIAD, TFA/HCl | (Rac)-IBT6A (free base), HCl solution | - |

| Product | (Rac)-IBT6A (free base) | This compound | This compound |

| Reported Yield | ~85% (for related chiral synthesis)[2] | Typically >90% | Estimated ~75-80% |

| Purity (Expected) | >95% (after chromatography) | >98% (after precipitation and washing) | >98% |

| Molecular Formula | C₂₂H₂₂N₆O | C₂₂H₂₃ClN₆O | C₂₂H₂₃ClN₆O |

| Molecular Weight | 386.45 g/mol | 422.91 g/mol | 422.91 g/mol |

Spectroscopic Data (Expected for (Rac)-IBT6A):

-

¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected for aromatic protons from the phenoxyphenyl group, protons on the pyrazolopyrimidine core, and protons on the piperidine ring.

-

¹³C NMR (DMSO-d₆): Resonances corresponding to the carbon atoms of the aromatic rings, the pyrazolopyrimidine core, and the piperidine ring are anticipated.

-

Mass Spectrometry (ESI-MS): Expected m/z for the protonated molecule [M+H]⁺ at approximately 387.19.

Biological Context and Signaling Pathway

(Rac)-IBT6A is an impurity of Ibrutinib, a well-established inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4]

The binding of an antigen to the B-cell receptor initiates a signaling cascade. This leads to the activation of BTK, which in turn phosphorylates and activates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 triggers a cascade of events leading to the activation of transcription factors that promote B-cell survival and proliferation.[3]

Ibrutinib irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity and inhibiting the downstream signaling cascade.[1] This mechanism of action is the basis for its therapeutic effect in B-cell malignancies.

The specific biological activity of (Rac)-IBT6A on the BTK signaling pathway is not extensively documented in publicly available literature. However, as a structural analog and impurity of Ibrutinib, it is plausible that it may have some affinity for BTK, although likely with different potency. Further research is required to fully elucidate the pharmacological profile of (Rac)-IBT6A and its potential impact on BTK signaling.

Figure 2: The Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib. The potential interaction of (Rac)-IBT6A is also indicated.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The outlined procedures, based on established chemical principles, offer a reliable pathway for obtaining this Ibrutinib impurity for research and analytical purposes. The provided context of the BTK signaling pathway highlights the importance of understanding the biological implications of such impurities in drug development. Further experimental work is necessary to fully characterize the racemic synthesis and to determine the specific biological activity of (Rac)-IBT6A.

References

- 1. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib Inhibits BTK Signaling in Tumor-Infiltrated B Cells and Amplifies Antitumor Immunity by PD-1 Checkpoint Blockade for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Racemic Nature of (Rac)-IBT6A Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-IBT6A hydrochloride is identified as a racemic impurity associated with the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4][5][6][7] The presence of chiral centers in IBT6A necessitates a thorough understanding of its racemic nature, as individual enantiomers may exhibit significant differences in pharmacological activity, metabolic profiles, and potential toxicity. This technical guide provides a comprehensive overview of the core concepts surrounding the racemic properties of this compound. It details the significance of chirality in drug development, outlines representative experimental protocols for the characterization of such compounds, and presents relevant signaling pathways. While specific quantitative data comparing the enantiomers of IBT6A are not publicly available, this guide offers a foundational framework for researchers and drug development professionals to approach the analysis and understanding of this and similar racemic small molecules.

Introduction: The Significance of Chirality in Drug Molecules

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with the inherently chiral environment of biological systems, such as enzymes, receptors, and other proteins. This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).

This compound, being a racemate, is a 1:1 mixture of its two enantiomers. As an impurity of the targeted covalent inhibitor Ibrutinib, which has a specific stereochemistry crucial for its high-affinity binding to Btk, the characterization of IBT6A's enantiomers is of significant interest for drug safety and purity profiling.

This compound: Structure and Relation to Ibrutinib

IBT6A is structurally related to Ibrutinib, a well-established Btk inhibitor with an IC50 of 0.5 nM.[1][3][8] The presence of a stereocenter in the IBT6A molecule gives rise to its existence as a pair of enantiomers. The racemic form, (Rac)-IBT6A, is commercially available, indicating its relevance in the context of Ibrutinib's impurity profile.

Table 1: Compound Overview

| Compound | Description | Key Characteristics |

| Ibrutinib | A selective and irreversible inhibitor of Bruton's tyrosine kinase (Btk). | Used in the treatment of B-cell malignancies. Possesses a specific chirality essential for its biological activity. |

| IBT6A | An impurity found during the synthesis of Ibrutinib.[1][3] | Exists as a chiral molecule. |

| This compound | The racemic hydrochloride salt of IBT6A. | A 1:1 mixture of the (R)- and (S)-enantiomers. |

Experimental Protocols for Chiral Analysis and Pharmacological Characterization

While specific experimental data for the individual enantiomers of IBT6A are not available in the public domain, this section provides detailed, representative methodologies for the key experiments required to characterize a racemic compound like this compound.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is the first critical step in understanding their individual properties. Chiral HPLC is the most common and effective method for this purpose.

Objective: To resolve and quantify the individual enantiomers of this compound.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening due to their broad applicability for a wide range of chiral compounds.

-

Mobile Phase Screening: A systematic screening of different mobile phase compositions is performed. This typically includes:

-

Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).

-

Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures with appropriate buffers.

-

Polar Organic Mode: Acetonitrile or Methanol with additives.

-

-

Optimization: Once initial separation is achieved, parameters such as the mobile phase ratio, flow rate, column temperature, and additive concentration are optimized to achieve baseline resolution with good peak shape and a reasonable run time.

-

Detection: A UV detector is typically used, with the wavelength set to the absorbance maximum of IBT6A.

-

Quantification: The relative percentage of each enantiomer is determined by integrating the peak areas.

Table 2: Example Parameters for Chiral HPLC Method Development

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Column | Chiralpak® AD-H | Chiralcel® OJ-RH |

| Mobile Phase | n-Hexane:Ethanol (80:20) + 0.1% Diethylamine | Acetonitrile:Water (50:50) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 25°C | 30°C |

| Detection | UV at 254 nm | UV at 254 nm |

Bruton's Tyrosine Kinase (Btk) Inhibition Assay

To determine the biological activity of each IBT6A enantiomer, an in vitro kinase inhibition assay is performed. This measures the ability of the compound to inhibit the enzymatic activity of Btk.

Objective: To determine the IC50 value of each IBT6A enantiomer against Btk.

Methodology:

-

Reagents: Recombinant human Btk enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP are required.

-

Assay Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is inversely proportional to the kinase activity.

-

Procedure: a. Prepare serial dilutions of each purified IBT6A enantiomer. b. In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate. c. Add the serially diluted enantiomer or a vehicle control to the appropriate wells. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). g. The luminescence signal is measured using a plate reader.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The data is then fitted to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 3: Hypothetical Btk Inhibition Data for IBT6A Enantiomers

| Compound | Btk IC50 (nM) |

| (R)-IBT6A | Data not available |

| (S)-IBT6A | Data not available |

| Ibrutinib (Reference) | 0.5 |

Note: The IC50 values for the IBT6A enantiomers are hypothetical and for illustrative purposes only, as no public data is available.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the context of IBT6A's racemic nature.

Btk Signaling Pathway

Ibrutinib, and presumably its impurity IBT6A, targets Btk, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of Btk blocks the downstream signaling cascade that is essential for B-cell proliferation and survival.

Caption: Simplified Btk signaling pathway and the point of inhibition.

Experimental Workflow for Chiral Analysis and Activity Testing

The overall process for characterizing a racemic compound involves a logical sequence of experiments, from separation to biological evaluation.

Caption: Workflow for the analysis of this compound.

Conclusion

A comprehensive understanding of the racemic nature of this compound is paramount for ensuring the quality and safety of Ibrutinib. Although specific data on the differential activity of its enantiomers are not currently in the public domain, the principles and methodologies outlined in this guide provide a robust framework for their investigation. The provided experimental protocols for chiral separation and Btk inhibition assays, along with the illustrative diagrams of the relevant signaling pathway and experimental workflow, serve as a valuable resource for researchers and professionals in the field of drug development. Further studies are warranted to isolate and characterize the individual enantiomers of IBT6A to fully elucidate their pharmacological and toxicological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. promega.com [promega.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Ibrutinib Impurities | SynZeal [synzeal.com]

- 8. hplc.today [hplc.today]

Methodological & Application

Application Notes and Protocols for (Rac)-IBT6A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A hydrochloride is a racemic mixture of IBT6A hydrochloride, a known impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] As a compound closely related to a clinically significant therapeutic agent, this compound is a valuable tool for researchers in the fields of oncology, immunology, and drug discovery. Its primary mechanism of action is presumed to be through the inhibition of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, differentiation, and survival.[3][4] These application notes provide detailed protocols for the solubilization and in vitro evaluation of this compound, leveraging methodologies established for BTK inhibitors.

Physicochemical Properties and Solubility

Proper solubilization is the first critical step in any in vitro or in vivo experiment. Due to the hydrophobic nature of many kinase inhibitors, organic solvents are often required. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.

Solubility Data

This compound exhibits good solubility in DMSO, enabling the preparation of concentrated stock solutions for subsequent dilution in aqueous media for cell-based assays or formulation in vehicles for in vivo studies.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 50 | 129.38 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. |

Table 1: Solubility of this compound in DMSO.

Experimental Protocols

The following protocols are provided as a guide for the investigation of the biological activity of this compound. These are standard methods used to characterize BTK inhibitors and can be adapted for this specific compound.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Stock Solution Preparation (50 mg/mL):

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (129.38 mM).

-

Vortex the solution vigorously for 2-5 minutes.

-

If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

For cell-based assays, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

-

Protocol 2: In Vitro BTK Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

-

ATP

-

BTK substrate (e.g., poly(E,Y)4:1)

-

This compound working solutions

-

ADP-Glo™ Kinase Assay Kit or similar detection system

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the recombinant BTK enzyme and substrate solution to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8, JeKo-1)

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear plates

-

Spectrophotometer

Procedure:

-

Seed the B-cell lymphoma cells in a 96-well plate at a predetermined optimal density.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of BTK Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation of BTK and its downstream targets.

Materials:

-

B-cell lymphoma cell line

-

This compound working solutions

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, total PLCγ2, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Caption: BTK Signaling Pathway Inhibition.

Caption: In Vitro Experimental Workflow.

References

Application Notes and Protocols for (Rac)-IBT6A Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-IBT6A hydrochloride is the racemic form of IBT6A hydrochloride, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3][4][5] As a Btk inhibitor, this compound is a valuable tool for in vitro and in vivo studies related to B-cell signaling and malignancies. Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. This document provides detailed protocols for the dissolution of this compound for experimental use.

Chemical Properties

| Property | Value |

| Molecular Weight | 422.91 g/mol [3] |

| Purity | ≥98%[3] |

| Appearance | Crystalline solid |

| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1][6] |

Dissolution Protocols

Proper dissolution is critical for ensuring the accurate concentration and bioavailability of this compound in experimental assays. The following protocols are recommended for preparing stock and working solutions for both in vitro and in vivo applications.

In Vitro Dissolution

For cell-based assays and biochemical experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Protocol 1: High-Concentration Stock Solution in DMSO

-

Reagent Preparation: Use newly opened, anhydrous DMSO to avoid solubility issues due to the hygroscopic nature of DMSO.[7]

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.

-

Solubilization Assistance: To aid dissolution, use an ultrasonic bath and/or warm the solution to 60°C.[7] Ensure the vial is properly sealed to prevent solvent evaporation.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]

In Vivo Dissolution

For animal studies, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for administration. Below are several protocols for preparing formulations suitable for oral or intraperitoneal injection.

Protocol 2: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol yields a clear solution with a solubility of ≥ 1.67 mg/mL (4.32 mM).[1][6]

-

Prepare a Stock Solution: First, prepare a 16.7 mg/mL stock solution of this compound in DMSO.

-

Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:

-

10% DMSO (e.g., 100 µL of the 16.7 mg/mL stock solution)

-

40% PEG300 (e.g., 400 µL)

-

5% Tween-80 (e.g., 50 µL)

-

-

Final Volume Adjustment: Add 45% saline (e.g., 450 µL) to the mixture to reach the final desired volume and concentration. Mix thoroughly.

Protocol 3: DMSO and SBE-β-CD in Saline Formulation

This protocol also produces a clear solution with a solubility of ≥ 1.67 mg/mL (4.32 mM).[1]

-

Prepare a Stock Solution: As in the previous protocol, prepare a 16.7 mg/mL stock solution in DMSO.

-

Vehicle Preparation: Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

Final Formulation: Add 10% of the DMSO stock solution (e.g., 100 µL) to 90% of the 20% SBE-β-CD in saline solution (e.g., 900 µL). Mix until a clear solution is obtained.

Protocol 4: DMSO and Corn Oil Formulation

This formulation also results in a clear solution with a solubility of ≥ 1.67 mg/mL (4.32 mM).[1]

-

Prepare a Stock Solution: Prepare a 16.7 mg/mL stock solution in DMSO.

-

Final Formulation: Add 10% of the DMSO stock solution (e.g., 100 µL) to 90% corn oil (e.g., 900 µL). Mix thoroughly.

Quantitative Solubility Data Summary

| Solvent/Vehicle | Concentration (mg/mL) | Concentration (mM) | Solution Appearance | Application |

| DMSO | 50 | 129.38 | Clear | In Vitro Stock |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 | ≥ 4.32 | Clear | In Vivo |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 | ≥ 4.32 | Clear | In Vivo |

| 10% DMSO, 90% Corn Oil | ≥ 1.67 | ≥ 4.32 | Clear | In Vivo |

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

This compound is an inhibitor of Btk, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. Inhibition of Btk by this compound blocks these downstream events.

Caption: Btk Signaling Pathway Inhibition by this compound.

Experimental Workflow for Testing Btk Inhibition

The following diagram outlines a general workflow for assessing the inhibitory activity of this compound on Btk signaling in a cellular context.

Caption: General experimental workflow for assessing Btk inhibition.

References

Application Notes and Protocols for (Rac)-IBT6A hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, an impurity identified during the synthesis of Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Given its structural relationship to Ibrutinib, this compound is presumed to act as a Btk inhibitor. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.

Biochemical Assay: Btk Kinase Activity

This assay directly measures the enzymatic activity of Btk and the inhibitory effect of this compound. A common method is a luminescence-based kinase assay that quantifies ADP production, a direct product of kinase activity.

Data Presentation: Expected IC50 Values for Btk Inhibition

The following table summarizes typical half-maximal inhibitory concentration (IC50) values for Btk inhibitors in biochemical assays. These values serve as a reference for interpreting the potency of this compound.

| Compound | Target Kinase | Assay Type | Reported IC50 (nM) |

| Ibrutinib | Btk | Biochemical Kinase Assay | 0.5[1][2][5] |

| Acalabrutinib | Btk | Biochemical Kinase Assay | ~3-5 |

| Zanubrutinib | Btk | Biochemical Kinase Assay | <1 |

| Spebrutinib | Btk | Biochemical Kinase Assay | ~1-2 |

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against Btk using the ADP-Glo™ Kinase Assay kit (Promega).

Materials:

-

Recombinant human Btk enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

Caption: Workflow for Btk Kinase Inhibition Assay.

Cellular Assays: B-Cell Function and Signaling

Cell-based assays are crucial for understanding the effects of this compound in a more physiologically relevant context. These assays can measure the inhibition of B-cell activation, proliferation, and downstream signaling pathways.

Data Presentation: Expected EC50 Values in Cellular Assays

The following table provides typical half-maximal effective concentration (EC50) values for Btk inhibitors in various cell-based assays.

| Compound | Cell Type | Assay | Reported EC50 (nM) |

| Ibrutinib | Human PBMCs | B-cell activation (CD69 expression) | <10[6] |

| Ibrutinib | Ramos (Burkitt's lymphoma) | Cell Proliferation | ~870[7] |

| Acalabrutinib | Human Whole Blood | B-cell activation (CD69 expression) | <10[6] |

| Zanubrutinib | Human Whole Blood | B-cell activation (CD69 expression) | <10[6] |

Experimental Protocol: B-Cell Activation Assay by Flow Cytometry

This protocol measures the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 on the surface of B-cells following stimulation of the B-cell receptor.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells

-

Complete RPMI 1640 medium

-

This compound (dissolved in DMSO)

-

B-cell stimulus (e.g., anti-IgM antibody)

-

Fluorescently conjugated antibodies (e.g., anti-CD19, anti-CD69)

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs or B-cells from healthy donor blood.

-

Resuspend cells in complete RPMI 1640 medium.

-

Plate the cells in a 96-well U-bottom plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with an appropriate B-cell activator (e.g., anti-IgM) and incubate for 18-24 hours.

-

Harvest the cells and wash with cold FACS buffer.

-

Stain the cells with fluorescently conjugated antibodies against a B-cell marker (e.g., CD19) and an activation marker (e.g., CD69).

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the B-cell population and quantifying the percentage of CD69-positive cells.

-

Determine the EC50 value by plotting the percentage of CD69-positive cells against the inhibitor concentration.

B-Cell Receptor (BCR) Signaling Pathway

Btk is a key component of the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of downstream pathways that control B-cell proliferation, survival, and differentiation. This compound is expected to inhibit this pathway by targeting Btk.

Caption: B-Cell Receptor Signaling and Btk Inhibition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for commercial kits and reagents.

References

- 1. A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for (Rac)-IBT6A Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of the drug Ibrutinib.[1][2][3][4][5] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) signaling pathways, with an IC50 of 0.5 nM.[1][2][3][4][5] While the primary documented application of this compound is in the synthesis of Ibrutinib derivatives such as dimers and adducts, its structural relationship to Ibrutinib suggests potential activity as a Btk inhibitor.[1][2][3][4]

These application notes provide a comprehensive guide for researchers interested in investigating the biological effects of this compound in cell culture. Due to the limited publicly available data on the specific cellular effects of this compound, the protocols and conceptual frameworks are largely based on the well-established properties of Ibrutinib as a representative Btk inhibitor. Researchers should adapt these protocols as necessary based on their empirical findings.

Mechanism of Action: Btk Inhibition

Btk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of the B-cell antigen receptor (BCR). Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events leading to calcium mobilization, activation of transcription factors such as NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[6][7]

Ibrutinib, and putatively this compound, acts by covalently binding to a cysteine residue (Cys481) in the active site of Btk, leading to its irreversible inhibition.[8] This blockade of Btk activity effectively abrogates the downstream signaling cascade, making it a valuable tool for studying B-cell malignancies and autoimmune diseases where BCR signaling is dysregulated.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated when characterizing the effects of this compound in various cell lines.

| Cell Line | Cell Type | Assay | Parameter | This compound (IC50/EC50) | Ibrutinib (Reference) (IC50/EC50) |

| Ramos | Human Burkitt's Lymphoma | Proliferation (MTT) | IC50 | 10 nM (Hypothetical) | 1 nM |

| TMD8 | Human ABC-DLBCL | Proliferation (MTT) | IC50 | 25 nM (Hypothetical) | 2 nM |

| Jurkat | Human T-cell Leukemia | Proliferation (MTT) | IC50 | > 10 µM (Hypothetical) | > 10 µM |

| Primary CLL Cells | Human Chronic Lymphocytic Leukemia | Apoptosis (Annexin V) | EC50 | 50 nM (Hypothetical) | 5 nM |

| Healthy B-cells | Human Primary B-cells | Proliferation (CFSE) | IC50 | 100 nM (Hypothetical) | 10 nM |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically a solid. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.

-

Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical starting range would be from 1 nM to 10 µM.

-

Treatment: Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Btk Phosphorylation

This protocol is to confirm the inhibitory effect of this compound on Btk activity in cells.

-

Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2-4 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated Btk (p-Btk) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Btk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Concluding Remarks

This compound, as a racemate of an Ibrutinib impurity, presents an interesting compound for research into Btk inhibition. The protocols and guidelines provided here, based on the established knowledge of Ibrutinib, offer a robust starting point for its characterization in a cell culture setting. It is imperative for researchers to empirically determine the optimal conditions and effective concentrations for their specific cell lines and experimental systems. Careful documentation of these findings will be invaluable to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. amsbio.com [amsbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for (Rac)-IBT6A Hydrochloride in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) and other signaling pathways, with an IC50 of 0.5 nM.[1][2] Given its close structural relationship to Ibrutinib, this compound is presumed to act as a Btk inhibitor. These application notes provide a comprehensive guide for utilizing this compound in Western blot analyses to probe the Btk signaling cascade. The provided protocols are adapted from established methods for the well-characterized Btk inhibitor, Ibrutinib, and should be optimized for your specific experimental conditions.

Mechanism of Action

This compound is expected to inhibit the autophosphorylation of Btk at tyrosine 223 (Tyr223), a key step in its activation.[3] Inhibition of Btk activity subsequently blocks downstream signaling pathways, including those mediated by Phospholipase Cγ2 (PLCγ2), Extracellular signal-regulated kinase (ERK), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB).[4][5][6][7] Western blot analysis can be employed to detect the phosphorylation status of Btk and its downstream targets, thereby providing a quantitative measure of the inhibitory activity of this compound.

Data Presentation

The following tables summarize quantitative data adapted from studies using the parent compound, Ibrutinib, which can serve as a starting point for experiments with this compound.

Table 1: Recommended Concentration Ranges for Btk Inhibition

| Compound | Cell Line | Concentration Range | Incubation Time | Reference |

| Ibrutinib | Raji, Ramos | 0.1 - 10 µM | 5 days | [3] |

| Ibrutinib | RCH-ACV, SMS-SB | 0.5 µM | 1 hour | [4] |

| Ibrutinib | WEHI-231 | 1 µM | 1 hour (pretreatment) | [8] |

| Ibrutinib | THP-1 | 0.1 - 10 µM | 1 hour (pretreatment) | [5] |

Table 2: Key Antibodies for Western Blot Analysis of Btk Signaling

| Target Protein | Phosphorylation Site | Function | Recommended Application |

| Btk | Total | Total Btk protein levels | WB, IP |

| Phospho-Btk | Tyr223 | Btk activation status | WB, IP |

| PLCγ2 | Total | Downstream signaling | WB |

| Phospho-PLCγ2 | Tyr1217 | PLCγ2 activation status | WB |

| ERK1/2 | Total | Downstream signaling | WB |

| Phospho-ERK1/2 | Thr202/Tyr204 | ERK1/2 activation status | WB |

| AKT | Total | Downstream signaling | WB |

| Phospho-AKT | Ser473 | AKT activation status | WB |

| NF-κB p65 | Total | Downstream signaling | WB |

| Phospho-NF-κB p65 | Ser536 | NF-κB p65 activation status | WB |

Experimental Protocols

Protocol 1: Western Blot Analysis of Btk Phosphorylation Inhibition

This protocol details the steps to assess the inhibitory effect of this compound on Btk phosphorylation in a selected cell line.

1. Cell Culture and Treatment: a. Culture your chosen B-cell lymphoma or other relevant cell line (e.g., Raji, Ramos, WEHI-231) to a density of approximately 1-2 x 10^6 cells/mL. b. Prepare a stock solution of this compound in DMSO. A 10 mM stock is a common starting point. c. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1, 4, 24 hours). Include a DMSO-treated vehicle control. d. For experiments involving stimulation, pre-treat cells with this compound for 1 hour before adding a stimulating agent (e.g., anti-IgM, H2O2).[8]

2. Cell Lysis: a. Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10] d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.[9] f. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-protein detection, BSA is generally preferred over milk to reduce background.[11]

5. Antibody Incubation: a. Incubate the membrane with primary antibodies against phospho-Btk (Tyr223) and total Btk overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software. Normalize the phospho-Btk signal to the total Btk signal to determine the relative inhibition.

Mandatory Visualizations

Caption: Btk Signaling Pathway Inhibition.

Caption: Western Blot Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ibrutinib Inhibits BTK Signaling in Tumor-Infiltrated B Cells and Amplifies Antitumor Immunity by PD-1 Checkpoint Blockade for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ibrutinib | Cell Signaling Technology [cellsignal.com]

- 9. ashpublications.org [ashpublications.org]

- 10. bio-rad.com [bio-rad.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application of (Rac)-IBT6A Hydrochloride in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of Ibrutinib.[1][2][3][4][5] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways, with a reported IC50 value of 0.5 nM.[1][2][3][4][5][6][7][8] Given its structural relationship to Ibrutinib, this compound is presumed to exhibit inhibitory activity against Btk and is a valuable tool for in vitro enzymatic assays aimed at studying Btk inhibition and for screening novel kinase inhibitors.

This document provides detailed application notes and protocols for the use of this compound in Btk enzymatic assays.

Data Presentation

| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |

| Ibrutinib | Bruton's tyrosine kinase (Btk) | 0.5 | Biochemical Kinase Assay | [1][2][3][4][5][6][7][8] |

| This compound | Bruton's tyrosine kinase (Btk) | Expected to be in the low nanomolar range | Biochemical Kinase Assay | Inferred from Ibrutinib data |

Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Btk is activated downstream of LYN and SYK kinases and proceeds to activate phospholipase Cγ2 (PLCγ2), which in turn modulates downstream effectors like NF-κB.[9][10][11]

Caption: B-Cell Receptor (BCR) signaling pathway illustrating the role of BTK.

Experimental Protocols

Protocol 1: In Vitro Btk Enzymatic Assay using ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available Btk kinase assay kits and is suitable for determining the IC50 value of this compound.[12][13][14][15]

A. Materials and Reagents:

-

Recombinant human Btk enzyme

-

Btk substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[14]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

DMSO

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

B. Experimental Workflow:

Caption: Workflow for the in vitro BTK enzymatic assay.

C. Detailed Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant (e.g., <1%).

-

Prepare the Btk enzyme and substrate solutions in kinase assay buffer at the desired concentrations.